N-(2-Ethoxyphenyl)acetamide
Overview
Description
“N-(2-Ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as o-Acetylphenetidine, o-Acetophenetidide, Acetanilide, 2’-ethoxy-, 2-Ethoxyacetanilide, 2’-Ethoxyacetanilide, o-Phenetidine, N-acetyl-, and Aniline, N-acetyl-2-ethoxy- .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3, (H,11,12) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 179.2157 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
1. Synthesis and Pharmaceutical Applications:
- N-(2-Ethoxyphenyl)acetamide is used in the synthesis of various pharmaceutical compounds. One study describes the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using Novozym 435 as a catalyst (Magadum & Yadav, 2018).
2. Environmental Impact and Biodegradation:
- Research on chloroacetamide herbicides, which include derivatives of this compound, focuses on their metabolism in liver microsomes. These studies explore the complex metabolic pathways and potential environmental impacts (Coleman et al., 2000).
3. Traditional Medicine and Natural Compounds:
- Derivatives of this compound have been isolated from natural sources such as Periostracum Cicadae, used in traditional Chinese medicine. These derivatives are studied for potential therapeutic uses (Yang et al., 2015).
4. Catalysis and Green Chemistry:
- The compound is involved in studies focusing on green chemistry and catalysis. For instance, its role in the hydrogenation process for the synthesis of azo disperse dyes is explored to improve eco-friendly production methods (Qun-feng, 2008).
5. Biodegradation Studies:
- There are studies on the biodegradation of acetochlor, a related compound, by specific bacterial strains. This research is crucial for understanding the environmental degradation and fate of such compounds (Lee & Kim, 2022).
Mechanism of Action
Target of Action
N-(2-Ethoxyphenyl)acetamide, also known as o-Acetylphenetidine or o-Acetophenetidide , is a biochemical compound . .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRTWLGWCOJOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060382 | |
Record name | Acetamide, N-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-08-8 | |
Record name | N-(2-Ethoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Ethoxyacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-ethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-ethoxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-ETHOXYACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF0OT3R0XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-(2-Ethoxyphenyl)acetamide scaffold contribute to the activity of compounds targeting TRPC channels?
A1: Research indicates that 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2), a derivative containing the this compound moiety, exhibits notable activation of TRPC3/TRPC6/TRPC7 channels. [] While the specific binding interactions of the this compound portion are not fully elucidated in the study, the compound's structure suggests it might contribute to the overall binding affinity and selectivity for these channels. Further investigations are needed to fully understand the structure-activity relationship and the role of this compound in the compound's interaction with TRPC channels.
Q2: What are the potential therapeutic applications of compounds like PPZ2, which activate TRPC channels?
A2: PPZ2, by activating TRPC3/TRPC6/TRPC7 channels, demonstrated neurotrophic effects similar to Brain-Derived Neurotrophic Factor (BDNF). [] This finding suggests potential therapeutic applications for neurological disorders characterized by insufficient BDNF signaling. Specifically, PPZ2 induced neurite outgrowth and neuroprotection in cultured neurons. [] These promising results warrant further exploration of this compound derivatives as potential therapeutic agents for neurodegenerative diseases or conditions where neuronal survival and growth are compromised.
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